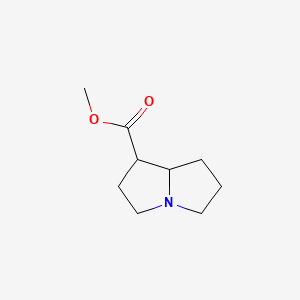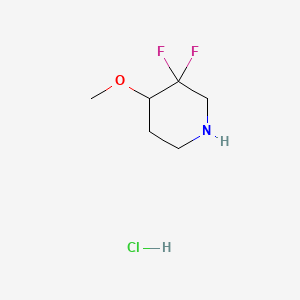![molecular formula C24H15Br2N B12103626 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a biphenyl group attached to the carbazole core, with bromine atoms at the 3 and 6 positions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Bromination: The carbazole core is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The biphenyl group is then attached to the carbazole core through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling and bromination reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction of the bromine atoms can yield the corresponding hydrogenated carbazole derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, carbazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The brominated carbazole derivative may exhibit enhanced biological activity due to the presence of bromine atoms.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and bromine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the bromine atoms and biphenyl group, resulting in different chemical and biological properties.
3,6-Dibromocarbazole: Similar bromination pattern but lacks the biphenyl group.
9-(4-Biphenyl)carbazole: Similar structure but without bromine atoms.
Uniqueness
9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is unique due to the presence of both the biphenyl group and bromine atoms, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C24H15Br2N |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
3,6-dibromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-8-12-23-21(14-18)22-15-19(26)9-13-24(22)27(23)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15H |
InChI Key |
IAKDQKZAHDTVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)


amine](/img/structure/B12103588.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)




